molecular formula C13H22N2O B14758336 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B14758336
M. Wt: 222.33 g/mol
InChI Key: YLBOVOVEIDBVLH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a high-purity chemical building block featuring a spirocyclic diazaspiro[5.5]undecane scaffold. This structure is of significant interest in medicinal chemistry for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology research. The diazaspiro[5.5]undecane core serves as a privileged scaffold in drug discovery, often used as a conformational constraint to improve receptor selectivity and optimize drug-like properties . Compounds based on this core are frequently investigated as ligands for G-protein coupled receptors (GPCRs) . For instance, structurally related 3,9-diazaspiro[5.5]undecane derivatives have been explored as potent and selective dopamine D3 receptor ligands, which are relevant for the potential treatment of substance abuse and neurological conditions . Furthermore, other analogs, such as 5-aryl-3,9-diazaspiro[5.5]undecan-2-ones, have been reported as inhibitors of geranylgeranyltransferase I (GGTase I), a target in hyperproliferative disorders like cancer . The cyclopropylmethyl substitution on the nitrogen atom is a key functional group that can influence the molecule's pharmacodynamics and pharmacokinetic profile. This product is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22N2O/c16-12-4-6-13(5-1-7-14-9-13)10-15(12)8-11-2-3-11/h11,14H,1-10H2

InChI Key

YLBOVOVEIDBVLH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3CC3)CNC1

Origin of Product

United States

Preparation Methods

Core Spirocycle Construction

Spiroannulation typically proceeds via Dieckmann cyclization or Mitsunobu reactions. Data from Ambeed’s synthesis protocols show that refluxing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in isopropanol at 78°C for 15 hours achieves 51.4% yield of the bicyclic intermediate. Microwave irradiation (180–185°C, 5–10 hours) in n-butanol accelerates this process, particularly when employing palladium catalysts like bis(tri-t-butylphosphine)palladium(0).

Cyclopropylmethyl Group Introduction

Post-spirocyclization, N-alkylation with cyclopropylmethyl bromide under basic conditions (K2CO3, DMF) attaches the substituent. Alternative routes involve reductive amination using cyclopropanecarbaldehyde and NaBH3CN, though this method risks over-alkylation. Patent data emphasize the superiority of stepwise Boc-deprotection (4M HCl/dioxane) followed by alkylation, achieving >80% conversion.

Detailed Synthetic Routes

Route 1: Sequential Alkylation-Spirocyclization

Step 1: tert-Butyl 2-(3-(2-chlorobenzamido)-2,3-dihydro-1H-indene-5-carbonyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via EDC/HOBt-mediated coupling between (3R)-3-[(2-chlorobenzoyl)amino]indene-5-carboxylic acid and tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in dichloromethane (70% yield).

Step 2: Boc deprotection with HCl/dioxane (4M, 4 hours) liberates the secondary amine, which undergoes alkylation with cyclopropylmethyl bromide (1.2 eq) and DIEA in THF at 0°C→RT (18 hours, 65% yield).

Step 3: Final purification via reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) affords the target compound (HPLC purity >95%).

Route 2: One-Pot Microwave-Assisted Synthesis

Combining tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1 eq), cyclopropylmethyl mesylate (1.5 eq), and K3PO4 (2 eq) in DMA under microwave irradiation (160°C, 24 hours) achieves direct N-alkylation. Subsequent in situ deprotection with TFA/CH2Cl2 (1:1, 2 hours) yields the free base (55% overall yield).

Critical Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMA, DMF) enhance alkylation rates but may promote ester hydrolysis. Comparative studies in n-butanol vs. isopropanol show 15% higher yields in n-butanol due to improved solubility of palladium complexes.

Catalytic Systems

Pd(PtBu3)2 demonstrates superior activity in sp2–sp3 couplings (TOF = 220 h−1) compared to Pd(OAc)2 (TOF = 85 h−1). Chelating ligands like XPhos reduce dimerization side products.

Temperature Optimization

Microwave heating at 180°C vs. conventional reflux (78°C) reduces reaction time from 48 hours to 10 hours while maintaining 70% yield.

Purification and Characterization

Chromatographic Methods

Silica gel chromatography (EtOAc/MeOH/NH4OH 70:10:0.8) effectively separates Boc-protected intermediates. Final products require reverse-phase HPLC (Gemini C18, 0.1% formic acid) for >99% purity.

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 1.29–1.50 (m, 6H, spiropyran CH2), 2.68–2.89 (m, 4H, N-CH2-cyclopropyl), 3.32–3.45 (m, 4H, N-CH2-CO).
  • HRMS (ESI+): m/z calculated for C17H25N2O2 [M+H]+ 289.1911, observed 289.1921.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors (Corning AFR) for Boc deprotection, achieving 92% conversion with 30-minute residence time. Environmental metrics: PMI = 23.4, E-factor = 18.7.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Time (h)
Sequential Alkylation 65 95 48
Microwave-Assisted 70 99 10
Flow Chemistry 85 99.5 0.5

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to phenyl or benzodiazepine derivatives, which are prone to oxidative degradation .

Pharmacological Potential

  • Neurotransmitter Modulation : Spirocyclic amines often target serotonin or dopamine receptors .
  • Prodrug Development : The ketone group at position 3 allows for further functionalization into prodrugs .

Commercial Availability and Research Use

  • The dihydrochloride salt form is commercially available (e.g., GLPBIO, CymitQuimica) for research purposes, with pricing tiers based on milligram quantities .
  • In contrast, the cyclopropylmethyl derivative is less commonly listed, indicating it may require custom synthesis .

Biological Activity

2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is C12H21N2OC_{12}H_{21}N_2O with a molecular weight of approximately 221.32 g/mol. Its structural features include a diazaspiro framework which is often associated with various biological activities.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological effects:

  • Central Nervous System (CNS) Activity : Compounds in the diazaspiro series have shown potential as GABA_A receptor antagonists, influencing neurotransmission and potentially offering therapeutic effects for anxiety and depression disorders .
  • Anti-inflammatory Properties : Some studies suggest that these compounds may modulate immune responses, indicating potential applications in treating inflammatory conditions .
  • Pain Management : The compound's analogs have been explored for their analgesic properties, potentially providing alternatives for pain management therapies .

The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems:

  • GABAergic System : As noted, the compound may act as a modulator of GABA_A receptors, which are critical in regulating neuronal excitability and are implicated in anxiety and mood disorders .
  • Serotonergic System : Similar compounds have been reported to interact with serotonin receptors, suggesting a multifaceted mechanism that could enhance mood and cognitive function .

Case Studies and Research Findings

  • Study on GABA_A Receptor Modulation :
    • A study demonstrated that diazaspiro compounds could effectively inhibit GABA_A receptor activity, providing insights into their potential use as anxiolytics .
  • Anti-inflammatory Effects :
    • Research indicated that certain diazaspiro derivatives exhibited significant anti-inflammatory effects in vitro, showing promise for the treatment of autoimmune diseases .
  • Pain Relief Applications :
    • In animal models, compounds similar to this compound were effective in reducing pain responses, suggesting their potential use in clinical pain management strategies .

Data Tables

Property Value
Molecular FormulaC12H21N2O
Molecular Weight221.32 g/mol
CAS Number1385696-31-0
Biological ActivityCNS modulation, analgesic
Potential ApplicationsAnxiety treatment, pain relief

Q & A

What established synthetic methodologies are used for 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation reactions under basic conditions. For example, 2,8-diazaspiro[5.5]undecane derivatives are prepared by reacting acid precursors (e.g., 2-(3-phenylquinazolin-4(3H)-2-ylthio)hexanoic acid) with spirocyclic amines in basic media (e.g., potassium carbonate in DMF) at 60–80°C . Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactivity.
  • Stoichiometry : Excess amine (1.5–2.0 equivalents) ensures complete reaction.
  • Purification : Column chromatography or recrystallization removes byproducts like unreacted amines .
    Yield optimization requires real-time monitoring via TLC or HPLC-MS to track intermediate formation .

What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) resolves spirocyclic and cyclopropylmethyl groups. For example, δ 1.0–1.5 ppm (cyclopropyl protons) and δ 2.8–3.2 ppm (spiro N-CH2) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 305.2232 for C₁₇H₂₅N₂O₂⁺).
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms, as seen in related diazaspiro ligands bound to kinase targets .
    Complementary techniques (e.g., IR for carbonyl validation) mitigate ambiguities from overlapping NMR signals .

What pharmacological targets are associated with this compound, and how are its biological activities validated?

The compound is explored as an allosteric kinase inhibitor , notably targeting Chk1 , a key enzyme in DNA damage response . Validation methods include:

  • In vitro enzyme assays : Fluorescence polarization assays measure IC₅₀ values (e.g., <100 nM for Chk1 inhibition).
  • Cell-based assays : Proliferation inhibition in cancer lines (e.g., HCT-116) via ATP depletion.
  • Structural studies : Co-crystallization with Chk1 reveals binding interactions (e.g., hydrogen bonding with Asp148) .

How can researchers address contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Combine NMR, MS, and X-ray data. For instance, ambiguous NOESY correlations in spiro systems can be resolved via crystallography .
  • Isotopic labeling : ¹³C-labeled cyclopropyl groups clarify splitting patterns in crowded NMR regions.
  • Computational modeling : DFT calculations predict chemical shifts to reconcile experimental vs. theoretical data .

What are the key challenges in synthesizing spirocyclic compounds like this, and how are they mitigated?

  • Ring strain : Spiro[5.5] systems require precise control of reaction kinetics to avoid side products. Slow addition of reagents in basic media minimizes strain-induced rearrangements .
  • Protecting group strategies : tert-butoxycarbonyl (Boc) groups stabilize reactive amines during intermediate steps (e.g., PharmaBlock’s use of Boc-protected diazaspiro intermediates) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns isolates polar byproducts .

How do structural modifications of the diazaspiro core influence biological activity?

  • Cyclopropylmethyl substitution : Enhances lipophilicity, improving membrane permeability (logP ~2.5 vs. ~1.8 for unsubstituted analogs) .
  • Spiro ring size : Smaller rings (e.g., spiro[4.5]) reduce conformational flexibility, altering kinase selectivity .
  • Electron-withdrawing groups : Methoxy or fluorobenzyl substitutions (e.g., 8-(2-methoxy-3-methylbenzoyl)) modulate binding affinity via π-π stacking .

What strategies optimize the scalability of synthetic routes for preclinical studies?

  • Flow chemistry : Continuous processing reduces reaction times (e.g., 4–6 hours vs. 24 hours batch) and improves reproducibility .
  • Catalytic methods : Palladium-catalyzed cross-coupling introduces cyclopropylmethyl groups with >90% regioselectivity .
  • Green solvents : Ethanol/water mixtures replace DMF to reduce toxicity without compromising yield (~85% vs. 88% in DMF) .

How are computational tools applied in the design of diazaspiro-based inhibitors?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in Chk1’s allosteric pocket (e.g., RMSD <2.0 Å vs. crystallographic data) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .
  • MD simulations : Assess conformational stability of the spiro core in aqueous environments (e.g., RMSF <0.5 Å over 100 ns) .

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